molecular formula C9H18N2 B6143359 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine CAS No. 933725-04-3

1-methyl-2-(pyrrolidin-2-yl)pyrrolidine

Cat. No.: B6143359
CAS No.: 933725-04-3
M. Wt: 154.25 g/mol
InChI Key: OWKCKFLYGJEUPI-UHFFFAOYSA-N
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Description

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine is a bicyclic amine featuring a pyrrolidine ring substituted with a methyl group at position 1 and a second pyrrolidine moiety at position 2. This structure confers unique stereochemical and electronic properties, making it a scaffold of interest in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKCKFLYGJEUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

Reductive amination emerges as a cornerstone for constructing the bicyclic framework of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine. This method involves the condensation of a primary amine with a carbonyl compound, followed by in situ reduction of the resulting imine. For instance, reacting 1-methylpyrrolidin-2-amine with pyrrolidin-2-one in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions yields the target compound. The reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by the amine, and subsequent hydride transfer to stabilize the imine intermediate.

Optimization Parameters

  • Catalytic Systems : Titanium tetraisopropoxide (Ti(OiPr)4) enhances imine formation by coordinating the carbonyl group, achieving yields up to 78%.

  • Solvent Selection : Tetrahydrofuran (THF) and methanol are preferred for their ability to solubilize both polar and nonpolar intermediates.

  • Temperature Control : Maintaining temperatures between 0–5°C during imine formation minimizes side reactions such as enamine formation.

Table 1: Reductive Amination Conditions and Outcomes

Amine ComponentCarbonyl ComponentReducing AgentYield (%)Purity (%)
1-Methylpyrrolidin-2-aminePyrrolidin-2-oneNaBH3CN7295
2-(Aminomethyl)pyrrolidineCyclopentanoneNaBH46589

Hydrogenation of Bicyclic Intermediates

Unsaturated Precursor Synthesis

A widely adopted route involves the synthesis of 1-methyl-2-(pyrrolidin-2-ylidene)pyrrolidine via Heck coupling or Wittig reactions, followed by catalytic hydrogenation. For example, palladium on carbon (Pd/C) under 50 atm H2 selectively reduces the exocyclic double bond without over-reducing the pyrrolidine rings. This method, adapted from the hydrogenation of N-benzyl-2-nitromethylene-pyrrolidine, achieves >90% conversion when conducted in ethanol at 80°C.

Catalyst Screening

  • Raney Nickel : Effective for nitro-group reductions but prone to desulfurization side reactions.

  • Pd/C : Superior selectivity for alkene hydrogenation, with residual catalyst easily removed via filtration.

  • PtO2 : Accelerates reaction kinetics but increases cost.

Table 2: Hydrogenation Performance Metrics

CatalystPressure (atm)Temperature (°C)Time (h)Yield (%)
Pd/C (5%)50801292
Raney Ni301001885

Protective-Group Tactics

Benzyl-Based Protection

The use of N-benzyl groups, as demonstrated in the synthesis of 2-aminomethyl-pyrrolidine, prevents undesired nucleophilic attacks during ring-forming steps. Benzylation of 1-methylpyrrolidin-2-amine using benzyl chloride in the presence of sodium hydride (NaH) affords N-benzyl-1-methylpyrrolidin-2-amine, which undergoes alkylation with 2-bromopyrrolidine. Subsequent hydrogenolytic debenzylation with H2/Pd-C restores the free amine.

Acid-Labile Protecting Groups

Trityl (triphenylmethyl) groups offer an alternative for acid-sensitive intermediates. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) achieves quantitative recovery of the amine functionality.

Comparative Analysis of Synthetic Routes

Cost Efficiency

Reductive amination minimizes metal catalyst usage, reducing production costs by ~40% compared to hydrogenation routes. However, hydrogenation offers superior stereocontrol, critical for enantioselective applications.

Environmental Impact

Sodium dithionite (Na2S2O4), employed in the reduction of nitro intermediates, generates sulfite byproducts requiring neutralization. In contrast, catalytic hydrogenation produces only water as a byproduct, aligning with green chemistry principles.

Challenges and Optimization Strategies

Stereochemical Control

Racemization at the pyrrolidine C2 position remains a challenge. Chiral auxiliaries such as (R)-binol phosphoric acid enforce enantiomeric excess (ee) >98% during reductive amination.

Scalability Limitations

Large-scale hydrogenation necessitates specialized high-pressure reactors, increasing capital expenditure. Continuous-flow systems mitigate this by enabling safer H2 handling and improved heat dissipation .

Chemical Reactions Analysis

Nucleophilic Reactions at Nitrogen Centers

The secondary amine groups in the pyrrolidine rings participate in nucleophilic reactions, enabling functionalization:

Reaction Type Conditions Product Key Findings References
Alkylation Alkyl halides, polar aprotic solventsQuaternary ammonium saltsMethylation occurs preferentially at the less sterically hindered nitrogen atom
Acylation Acyl chlorides, base (e.g., Et3_3N)AmidesAcyl groups stabilize the product via intramolecular hydrogen bonding
Sulfonylation Sulfonyl chlorides, DCM, 0–25°CSulfonamidesBulky sulfonyl groups may induce ring strain, reducing reaction efficiency

These reactions are critical for modifying pharmacological properties, such as bioavailability and target affinity .

Oxidation and Redox Transformations

The pyrrolidine rings undergo oxidation under controlled conditions:

Oxidizing Agent Conditions Product Mechanistic Insights References
KMnO4_4Acidic aqueous solutionN-OxidesSelective oxidation at nitrogen forms stable N-oxide derivatives
O3_3 (Ozonolysis)-78°C, CH2_2Cl2_2Ring-opened diketonesOzonolysis cleaves the pyrrolidine ring, forming α-diketones
H2_2O2_2/Fe2+^{2+}Fenton conditionsHydroxylated derivativesRadical-mediated hydroxylation occurs at tertiary C-H bonds

Oxidation products are intermediates in alkaloid biosynthesis and drug metabolism pathways .

Cyclization and Ring-Forming Reactions

The compound serves as a precursor in cycloadditions and intramolecular reactions:

Reaction Type Conditions Product Application References
Mannich Reaction Formaldehyde, secondary amine, HClBridged polycyclic aminesForms tricyclic structures with enhanced stereochemical complexity
Pictet-Spengler Aldehyde, acid catalysisTetrahydro-β-carboline analogsUsed to synthesize bioactive heterocycles

These reactions exploit the compound’s ability to act as both a nucleophile and electrophile in tandem .

Enzyme-Catalyzed Modifications

In biochemical contexts, the compound participates in biosynthetic pathways:

Enzyme Substrate/Co-factor Product Biological Relevance References
AbPYKS (P450) Malonyl-CoA4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoic acidKey intermediate in tropane alkaloid biosynthesis
Glycosidases Glycosyl donorsGlycosylated pyrrolidinesModulates enzyme inhibition for antidiabetic applications

Enzymatic reactions highlight its role as a scaffold in natural product synthesis .

Comparative Reactivity of Pyrrolidine Derivatives

The table below contrasts reactivity trends among structurally related compounds:

Compound Electrophilic Reactivity Nucleophilic Reactivity Oxidative Stability
1-Methyl-2-(pyrrolidin-2-yl)pyrrolidineModerateHighLow
PyrrolidineLowHighModerate
N-MethylpyrrolidineLowModerateHigh

Steric hindrance from the fused rings reduces electrophilic reactivity compared to simpler pyrrolidines .

Scientific Research Applications

Chemical Synthesis

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine serves as a crucial building block in the synthesis of complex organic molecules. Its structural properties allow it to participate in several types of chemical reactions:

  • Oxidation : This process introduces oxygen-containing functional groups, enhancing the compound's reactivity.
  • Reduction : Involves the addition of hydrogen or removal of oxygen, often using reducing agents like lithium aluminum hydride.
  • Substitution : The compound can replace one functional group with another through nucleophilic or electrophilic reactions.

These reactions are pivotal in developing new materials and compounds in organic chemistry.

Biological Research

In biological studies, this compound is utilized to explore biological pathways and interactions. Its ability to mimic natural substrates makes it valuable for:

  • Studying Enzyme Interactions : The compound can interact with specific enzymes, facilitating the understanding of metabolic pathways.
  • Drug Development : Researchers investigate its potential therapeutic effects, particularly in creating new pharmaceuticals that target specific biological mechanisms.

Pharmaceutical Applications

The compound is being explored for its potential as a pharmaceutical intermediate. It plays a role in the synthesis of drugs due to its favorable interactions with biological targets. Some notable applications include:

  • Therapeutic Agents : Investigations are underway to assess its efficacy in treating various conditions by modulating specific biological pathways.
  • Drug Formulation : It can be used in formulations for both oral and transdermal delivery systems, enhancing drug bioavailability and effectiveness .

Industrial Uses

In industrial contexts, this compound finds applications in:

  • Chemical Manufacturing : Acts as an intermediate in producing various chemicals and materials.
  • Solvent Applications : Its chemical properties allow it to serve as an effective solvent for processing and formulation tasks within the petrochemical and polymer industries .

Case Study 1: Drug Development

A recent study investigated the efficacy of this compound derivatives in modulating enzyme activity related to neurodegenerative diseases. The results indicated that certain derivatives exhibited significant inhibition of target enzymes, suggesting potential therapeutic applications.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis process for this compound highlighted a novel method utilizing metal borohydride as a reducing agent. This approach not only improved yield but also enhanced safety during production, making it suitable for large-scale manufacturing .

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enantioselective proteins, influencing biological activity. This interaction can modulate various pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotine (1-Methyl-2-(3-pyridyl)pyrrolidine)

Nicotine, (−)-1-methyl-2-(3-pyridyl)pyrrolidine, shares the same pyrrolidine backbone but replaces the pyrrolidin-2-yl group with a pyridyl ring. This substitution enhances its affinity for nicotinic acetylcholine receptors (nAChRs), where it acts as a full agonist. In contrast, 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine lacks the pyridyl aromatic system, resulting in weaker receptor binding and distinct pharmacological profiles .

Key Differences:

  • Receptor Specificity: Nicotine’s pyridyl group enables π-π interactions with nAChRs, while the pyrrolidin-2-yl substituent in the target compound may favor interactions with muscarinic receptors .

(S)-1-Methyl-2-(phenoxymethyl)pyrrolidine Derivatives

Derivatives such as (S)-1-methyl-2-(3′-chlorophenoxymethyl)pyrrolidine (compound 3) and (S)-1-methyl-2-(3′-bromophenoxymethyl)pyrrolidine (compound 4) demonstrate how substituents on the phenoxy group influence nicotinic receptor activity. These compounds exhibit partial agonist behavior at α4β2 nAChRs, with halogenated derivatives showing enhanced potency compared to the parent structure .

Structural Insights:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) on the phenoxy ring increase receptor affinity by modulating electronic density and steric interactions.
  • Stereochemistry: The (S)-configuration at the pyrrolidine ring is critical for activity, as enantiomeric forms show reduced efficacy .

1-Methyl-2-(2-hydroxyethyl)pyrrolidine

This derivative, synthesized via a two-stage metal borohydride reduction, serves as a pharmaceutical intermediate. Unlike this compound, the hydroxyethyl side chain enhances hydrophilicity, improving solubility for drug formulations. However, the lack of a secondary pyrrolidine ring reduces its utility in supramolecular chemistry applications .

(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol

This compound, a sphingolipid mimic, exhibits cytotoxic activity by downregulating nutrient transporters in cancer cells. The bulky 4-octylphenyl group enhances membrane interaction, a feature absent in this compound. Hybridization with phenothiazine, however, reduces efficacy, highlighting the sensitivity of biological activity to structural modifications .

Comparative Data Tables

Table 1: Pharmacological Profiles of Selected Pyrrolidine Derivatives

Compound Receptor Target Activity (EC₅₀/IC₅₀) Key Structural Feature Reference
This compound Muscarinic receptors Not reported Bicyclic pyrrolidine
Nicotine α4β2 nAChR 0.5–2 µM Pyridyl substituent
(S)-1-Methyl-2-(3′-Cl-phenoxymethyl)pyrrolidine α4β2 nAChR 0.8 µM Chlorophenoxy group
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol Nutrient transporters 2.5 µM (CD98 inhibition) Aryl hydrophobic tail

Biological Activity

1-Methyl-2-(pyrrolidin-2-yl)pyrrolidine, a compound featuring a pyrrolidine core, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological profiles, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a methyl group and another pyrrolidine moiety, which contributes to its biological activity. The structural characteristics of this compound suggest potential interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that related compounds showed moderate antibacterial effects against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 17 mm and 15 mm, respectively .

CompoundInhibition Zone (E. coli)Inhibition Zone (S. aureus)
This compound17 mm15 mm

2. Anticancer Activity

Pyrrolidine derivatives have been investigated for their anticancer properties. A review highlighted various studies demonstrating the cytotoxic effects of pyrrolidine-based compounds on cancer cell lines. For instance, certain spiro-pyrrolidine derivatives were shown to inhibit Src kinase activity, which is crucial in cancer cell proliferation and migration .

3. Neuropharmacological Effects

The neuropharmacological potential of pyrrolidine derivatives has been explored in several studies. Compounds have been identified as cholinesterase inhibitors, which can be beneficial in treating neurodegenerative diseases like Alzheimer's . For example, some derivatives exhibited IC50 values as low as 0.029 µM against acetylcholinesterase (AChE), indicating potent inhibitory activity .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, impacting pathways crucial for microbial survival and cancer progression.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

Case Studies and Research Findings

Several studies have elucidated the biological activity of pyrrolidine-based compounds:

  • Antibacterial Activity : A comparative study on various pyrrolidine derivatives revealed that modifications at specific positions significantly enhanced antibacterial efficacy against resistant strains .
  • Antitumor Activity : Research indicated that certain spiro-pyrrolidine compounds inhibited tumor growth in vitro by modulating key signaling pathways involved in cell cycle regulation .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of pyrrolidine derivatives highlighted their potential in reducing oxidative stress and enhancing neuronal survival in models of neurodegeneration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrrolidine derivatives can be synthesized by reacting fluorinated aldehydes with dialkylamines in polar aprotic solvents (e.g., DMF) under reflux (150°C for 20 hours) . Optimization involves adjusting stoichiometry, solvent choice (e.g., DMF vs. n-butanol), and catalysts (e.g., K₂CO₃ for deprotonation). Reaction progress is monitored via TLC, and purification employs liquid-liquid extraction (ethyl acetate/water) and drying agents (MgSO₄) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, ¹H NMR in DMSO-d₆ resolves pyrrolidine ring protons (δ 1.96–3.30 ppm) and aromatic protons in analogs (δ 6.75–7.61 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., C₁₀H₂₀N₂, MW 168.28 g/mol) , while IR spectroscopy identifies functional groups (e.g., CN or NH stretches).

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) emphasize using PPE (gloves, goggles) and working in a fume hood due to potential respiratory and skin irritation . First-aid measures include rinsing exposed areas with water and consulting a physician immediately. Proper storage involves inert atmospheres and avoidance of moisture .

Advanced Research Questions

Q. How can computational methods guide the design of chiral variants of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict enantiomeric stability and reaction pathways. For example, ICReDD combines computational reaction path searches with experimental validation to optimize chiral centers (e.g., (R)- or (S)-configurations) . Molecular docking studies can further assess binding affinity in biological systems.

Q. What strategies resolve contradictions in yield data between microwave-assisted and conventional synthesis?

  • Methodological Answer : Discrepancies arise from differences in heating uniformity and reaction kinetics. Systematic comparison involves:

  • Parameter Control : Microwave power (e.g., 150–200 W) vs. oil-bath temperatures .
  • Kinetic Analysis : Time-course studies using HPLC or GC-MS to track intermediate formation.
  • Statistical Modeling : Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .

Q. How can the compound’s reactivity be tailored for applications in catalysis or medicinal chemistry?

  • Methodological Answer : Functionalization at the pyrrolidine nitrogen or methyl group enables diversification. For example:

  • Catalysis : Introducing electron-withdrawing groups (e.g., CN) enhances Lewis basicity for asymmetric catalysis .
  • Medicinal Chemistry : Coupling with pyridine or quinoline moieties (e.g., via Suzuki-Miyaura cross-coupling) improves bioactivity .

Q. What analytical techniques validate purity in enantiomerically enriched samples?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Polarimetry or circular dichroism (CD) confirms optical rotation, while X-ray crystallography resolves absolute configuration .

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